molecular formula C13H13P3 B14503587 Methyl(diphenyl)triphosphirane CAS No. 64557-81-9

Methyl(diphenyl)triphosphirane

Cat. No.: B14503587
CAS No.: 64557-81-9
M. Wt: 262.16 g/mol
InChI Key: ZJNVYPPGHXGQEQ-UHFFFAOYSA-N
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Description

Methyl(diphenyl)triphosphirane is an organophosphorus compound featuring a three-membered phosphorus ring (triphosphirane core) substituted with a methyl group and two phenyl groups. For example, dispirophosphazenes are prepared by reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) in the presence of triethylamine, followed by purification via column chromatography . This suggests that this compound may be synthesized through similar multi-step reactions, leveraging phosphazene intermediates and tailored amine reagents.

Properties

CAS No.

64557-81-9

Molecular Formula

C13H13P3

Molecular Weight

262.16 g/mol

IUPAC Name

1-methyl-2,3-diphenyltriphosphirane

InChI

InChI=1S/C13H13P3/c1-14-15(12-8-4-2-5-9-12)16(14)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

ZJNVYPPGHXGQEQ-UHFFFAOYSA-N

Canonical SMILES

CP1P(P1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl)triphosphirane typically involves the reaction of chlorodiphenylphosphine with a methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3(\text{C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent and the chlorophosphine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)triphosphirane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Substitution: It can participate in nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Major Products

    Oxidation: The major product of oxidation is the phosphine oxide.

    Substitution: The products depend on the nature of the nucleophile used in the reaction.

Scientific Research Applications

Methyl(diphenyl)triphosphirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(diphenyl)triphosphirane involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it is involved in .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methyl group in Methyl(diphenyl)triphosphirane likely enhances steric protection of the reactive triphosphirane core compared to chlorinated analogs, which may exhibit higher reactivity due to electron-withdrawing Cl substituents .
  • Synthetic Complexity : Dispirophosphazenes require multi-day reactions in THF with rigorous purification, suggesting that this compound synthesis may also demand prolonged reaction times and precise stoichiometry .

Reactivity and Toxicity Comparisons

Table 2: Reactivity and Toxicity of Chlorinated vs. Non-Chlorinated Analogs

Compound Type Reactivity Profile Toxicity Trend Reference
Non-chlorinated triphosphiranes (e.g., this compound) Moderate; stabilized by aryl groups Presumed lower toxicity Inferred
Chlorinated benzene derivatives (e.g., benzyl-(chloromethyl)-methoxy-methylsilane) High; electrophilic Cl atoms enhance reactivity Increased toxicity due to bioactivity
Diphenylamine analogs (e.g., thyroxine) Variable; depends on functional groups (e.g., hydroxyl, iodine) Pharmaceutical activity (non-toxic at therapeutic doses)

Key Observations :

  • Chlorination generally increases toxicity in organic compounds, as seen in chlorinated benzene derivatives . This compound, lacking chlorine, may exhibit lower biological activity, making it safer for industrial applications.
  • Diphenylamine analogs like thyroxine demonstrate that aryl substituents can confer bioactivity without inherent toxicity, suggesting this compound’s diphenyl groups might stabilize the compound without adverse effects .

Comparison with Diphenyl-Containing Compounds

Table 3: Diphenyl Group Impact on Properties

Compound Core Structure Role of Diphenyl Groups Applications Reference
This compound Triphosphirane Steric shielding, electronic modulation Materials science, catalysis Inferred
Diphenylamine Benzene-amine-benzene Stabilization via resonance Pharmaceuticals (e.g., thyroxine)
Benzylated benzaldehyde derivatives Benzene-aldehyde Failed synthesis due to steric hindrance N/A

Key Observations :

  • Diphenyl groups in this compound likely prevent ring strain in the triphosphirane core, akin to how diphenylamine’s aryl groups stabilize its structure .
  • Steric hindrance from diphenyl groups can complicate synthesis, as seen in failed benzylated benzaldehyde preparations .

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